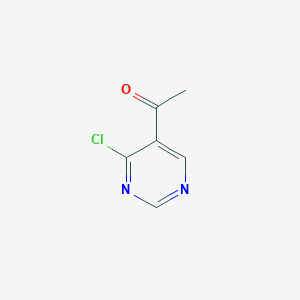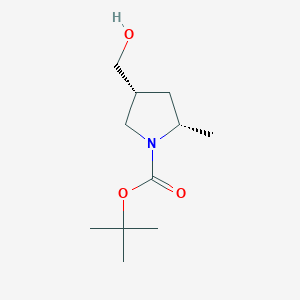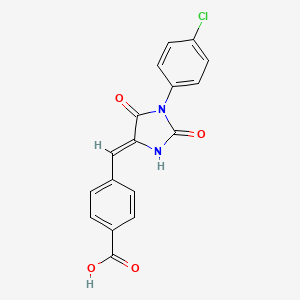
Unii-57kzn005XK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of organic electronics and materials science. The unique structure of this compound, featuring a benzotriazole core and a long alkyl chain, imparts specific properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol typically involves multiple steps, starting with the formation of the benzotriazole core This can be achieved through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzotriazole core or the phenolic ring.
Wissenschaftliche Forschungsanwendungen
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, UV stabilizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol involves its interaction with specific molecular targets. The benzotriazole core can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound, making it effective in applications such as organic electronics and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)benzoic acid
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol stands out due to its long alkyl chain, which imparts unique solubility and amphiphilic properties. This makes it particularly useful in applications requiring specific surface interactions and molecular self-assembly.
Eigenschaften
CAS-Nummer |
615285-44-4 |
|---|---|
Molekularformel |
C25H35N3O |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-(benzotriazol-2-yl)-6-dodecan-2-yl-4-methylphenol |
InChI |
InChI=1S/C25H35N3O/c1-4-5-6-7-8-9-10-11-14-20(3)21-17-19(2)18-24(25(21)29)28-26-22-15-12-13-16-23(22)27-28/h12-13,15-18,20,29H,4-11,14H2,1-3H3 |
InChI-Schlüssel |
CNPYDAPOLBZARE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)


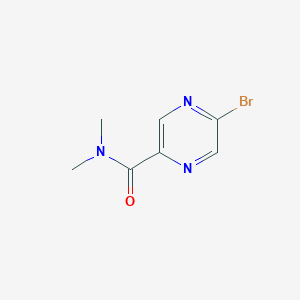

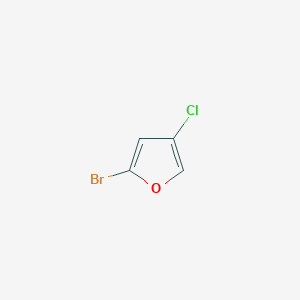
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
